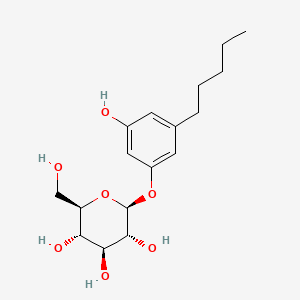

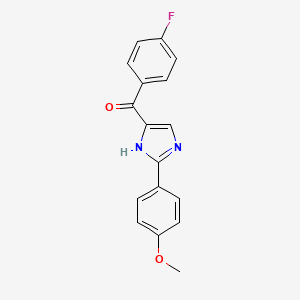

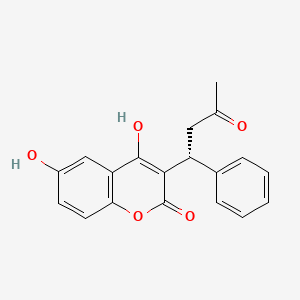

(R)-6-Hydroxywarfarin

Description

(R)-6-Hydroxywarfarin is a derivative of Warfarin, which is a widely used anticoagulant drug. It is a chiral compound, which means that it has two enantiomers, (R)-6-Hydroxywarfarin and (S)-6-Hydroxywarfarin. In

Scientific Research Applications

Enzyme Activity Assays

®-6-Hydroxywarfarin serves as a substrate in enzyme assays to measure the activity of cytochromes P450, particularly CYP2C19 . These enzymes are responsible for the metabolism of many drugs, and their activity can vary greatly among individuals due to genetic differences.

Development of Analytical Methods

The compound is also employed in the development of new analytical methods for detecting and quantifying warfarin and its metabolites in biological samples . This is essential for clinical monitoring and forensic investigations.

properties

IUPAC Name |

4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716459 | |

| Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Hydroxywarfarin | |

CAS RN |

63740-75-0 | |

| Record name | 6-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8AEG6204 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of (R)-6-Hydroxywarfarin in warfarin metabolism?

A1: (R)-6-Hydroxywarfarin is a major metabolite of (R)-warfarin, which itself is one enantiomer of the racemic drug warfarin. Warfarin is metabolized by cytochrome P450 enzymes into various hydroxylated metabolites, including (R)-6-Hydroxywarfarin. Understanding the formation and clearance of this metabolite is crucial because it provides insights into the overall metabolism and elimination of warfarin from the body.

Q2: How does cimetidine affect the formation of (R)-6-Hydroxywarfarin?

A: Research indicates that cimetidine, a histamine H2-receptor antagonist, can selectively inhibit the formation of (R)-6-Hydroxywarfarin. A study involving healthy volunteers demonstrated that chronic administration of cimetidine significantly inhibited the formation clearance of (R)-6-Hydroxywarfarin []. This suggests that cimetidine may interfere with the specific cytochrome P450 enzymes responsible for this metabolic pathway.

Q3: Does diltiazem also influence (R)-6-Hydroxywarfarin clearance?

A: Yes, similar to cimetidine, diltiazem has also been shown to impact (R)-6-Hydroxywarfarin clearance. A study investigating the interaction between diltiazem and warfarin in humans found that diltiazem selectively decreased the clearance of (R)-6-Hydroxywarfarin []. This inhibition was regiospecific, as it did not significantly affect the clearance of other (R)-warfarin metabolites like (R)-7-Hydroxywarfarin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.